molecular formula C12H9BrO3 B2673769 5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione CAS No. 1521827-61-1

5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione

Cat. No.: B2673769
CAS No.: 1521827-61-1
M. Wt: 281.105
InChI Key: FYJYRCCBSKKHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione typically involves the reaction of an indene derivative with a brominating agent followed by cyclization with an oxolane derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted spiro compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]
  • 5-Bromo-2,3-dihydrospiro[indene-1,3’-piperidine]

Uniqueness

5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione is unique due to its oxolane ring, which imparts different chemical and physical properties compared to its pyrrolidine and piperidine analogs

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(14)16-11(12)15/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJYRCCBSKKHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)OC2=O)C3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.